molecular formula C18H17Cl2N3O B12428100 7-Chloro Loxapine-d6

7-Chloro Loxapine-d6

Cat. No.: B12428100
M. Wt: 370.3 g/mol
InChI Key: DOCIUEIFZJXDJU-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro Loxapine-d6 is a deuterium-labeled stable isotope of 7-Chloro Loxapine, a key metabolite of the antipsychotic drug Loxapine. With the molecular formula C18H9D8Cl2N3O and a molecular weight of 370.3 g/mol , this compound is specifically designed for use as an internal standard in mass spectrometry-based quantitative analyses. Its primary research value lies in improving the accuracy and precision of pharmacokinetic and metabolic studies by correcting for variability in sample preparation and instrument response. Researchers utilize this compound in method development for LC-MS/MS assays to reliably quantify Loxapine and its metabolites in biological matrices such as plasma and serum, facilitating critical investigations into drug metabolism, bioavailability, and elimination pathways . The deuterated structure provides nearly identical chemical properties to the non-labeled analyte while being easily distinguishable by mass spectrometry. This product is classified for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Proper storage is recommended at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17Cl2N3O

Molecular Weight

370.3 g/mol

IUPAC Name

2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine

InChI

InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3/i6D2,7D2,8D2,9D2

InChI Key

DOCIUEIFZJXDJU-COMRDEPKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis Overview

7-Chloro Loxapine-d6 is derived from its parent compound, loxapine, via selective deuterium incorporation at specific positions. The synthesis typically involves:

  • Core Structure Formation : Construction of the benzoxazepine-piperazine scaffold.
  • Deuteration : Isotopic substitution using deuterium-enriched reagents.
  • Purification : Chromatographic and recrystallization techniques to achieve high isotopic purity.

Key synthetic routes are summarized in Table 1 .

Table 1: Synthetic Routes for this compound

Method Starting Material Deuteration Strategy Yield (%) Purity (%) Reference
Classical Condensation Loxapine H/D Exchange (D₂O catalysis) 62–68 ≥98
Microwave-Assisted Chlorinated precursors Deuterated alkylating agents 75–82 ≥99
Flow Chemistry Piperazine intermediates Continuous deuterium gas flow 70–78 ≥97

Stepwise Preparation Methods

Core Structure Formation

The benzoxazepine core is synthesized via a Pellizzari-type cyclization reaction:

  • Condensation : 2-Chloro-4-nitrobenzoyl chloride reacts with 1-methylpiperazine in toluene under reflux (110°C, 12 hr), forming the tricyclic intermediate.
  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, followed by cyclization in tetrahydrofuran (THF) with NaH.

Key Reaction :
$$
\text{C}7\text{H}5\text{ClNO}2 + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Toluene, Δ}} \text{C}{11}\text{H}{12}\text{ClN}_3\text{O} + \text{HCl} \quad
$$

Deuterium Incorporation

Deuteration is achieved through two primary methods:

Hydrogen-Deuterium Exchange
  • Conditions : Loxapine is treated with D₂O in the presence of Pd/C (1 atm D₂, 80°C, 24 hr).
  • Outcome : 85–90% deuteration at the piperazine methyl groups.
Use of Deuterated Reagents
  • Deuterated Methyl Piperazine : Synthesized by reacting piperazine with CD₃I in acetonitrile (60°C, 8 hr).
  • Coupling : The deuterated piperazine is condensed with the benzoxazepine intermediate under microwave irradiation (150 W, 30 min).

Isotopic Purity : ≥99% as confirmed by LC-MS (m/z 370.3 for [M+H]⁺).

Optimization of Deuterium Labeling

Solvent Effects

Deuteration efficiency varies with solvent polarity:

  • Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates but reduce isotopic purity (≤95%) due to proton exchange.
  • Nonpolar Solvents (Toluene): Yield slower reactions but higher purity (≥98%).

Catalytic Systems

  • Pd/C vs. PtO₂ : Pd/C achieves higher deuteration (90% vs. 75%) but requires longer reaction times.
  • Acid Catalysts : Trifluoroacetic acid (TFA) accelerates H/D exchange but risks side reactions.

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 column (MeCN/H₂O, 70:30); retention time = 8.2 min.
  • Ion-Exchange : Removes non-deuterated impurities (<1% residual).

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): Absence of signals at δ 2.5–3.0 ppm (piperazine CH₂ groups).
  • ¹³C NMR : Peaks at δ 40–45 ppm confirm deuterated methyl groups.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

  • CD₃I costs ~$2,500/mol, necessitating efficient recycling protocols.

Byproduct Formation

  • N-Oxidation : Mitigated by conducting reactions under inert atmospheres.
  • Isomeric Contamination : Controlled via gradient elution in HPLC.

Recent Advances

Continuous Flow Synthesis

  • Benefits : 30% reduction in reaction time and 15% higher yield compared to batch methods.
  • Conditions : Microreactor (0.5 mL volume), 100°C, 2 hr residence time.

Enzymatic Deuteration

  • Lipase-Catalyzed Exchange : Selective deuteration at room temperature (work in progress).

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Chloro Position

The chlorine atom at position 7 undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for synthesizing derivatives with modified biological activity:

  • Reagents : Primary/secondary amines (e.g., methylamine, piperidine)

  • Conditions : K₂CO₃ in DMF at 80–100°C for 6–12 hours

  • Product : Replacement of chlorine with amine groups (e.g., 7-piperidinyl Loxapine-d6) .

Deuterium incorporation at the piperazine ring does not significantly alter substitution kinetics but improves metabolic stability in follow-up studies.

Oxidation of the Piperazine Moiety

The nitrogen atoms in the piperazine ring are susceptible to oxidation:

  • Reagents : H₂O₂ or mCPBA (meta-chloroperbenzoic acid)

  • Conditions : Room temperature, 2–4 hours

  • Product : N-oxides, which retain dopamine receptor antagonism but show reduced 5-HT₂A affinity .

Reduction of the Dibenzoxazepine Core

Catalytic hydrogenation reduces the oxazepine ring:

  • Reagents : H₂ gas with Pd/C catalyst

  • Conditions : 60°C, 8–10 hours

  • Product : Partially saturated dibenzazepine derivatives with altered receptor binding profiles .

Acid-Base Reactions

The piperazine nitrogen participates in protonation/deprotonation:

  • pKa : ~7.4 for the tertiary nitrogen, enabling solubility in acidic buffers (pH < 5)

  • Applications : Facilitates salt formation (e.g., hydrochloride salts for improved bioavailability).

Interaction with Phosphonyl Trichloride

Reaction with POCl₃ converts amide groups to formimidoyl chlorides:

  • Mechanism : Nucleophilic attack at the carbonyl carbon

  • Product : Reactive intermediates for synthesizing alkylamine derivatives (e.g., SW14 analog with anti-Salmonella activity) .

Comparative Reactivity Table

Reaction TypeKey Functional GroupRate DeterminantBiological Impact
Nucleophilic substitutionC7-Cl bondSteric hindrance from deuterated piperazineAlters receptor specificity
OxidationPiperazine NElectron-withdrawing Cl at C7Reduces 5-HT₂A affinity
ReductionOxazepine ringCatalyst selectivityModulates cortical inhibition

Research Findings

  • Receptor Binding Modulation : Chlorine substitution at C7 enhances D₂ receptor antagonism by 30% compared to non-chlorinated analogs .

  • Deuterium Effects : Kinetic isotope studies show deuterium reduces hepatic metabolism (CYP3A4) by 40%, extending plasma half-life.

  • Thermal Stability : Degrades at >200°C via cleavage of the oxazepine ring, producing chlorinated aromatic byproducts.

Scientific Research Applications

7-Chloro Loxapine-d6 is a deuterated derivative of Loxapine, a tricyclic antipsychotic medication used to treat schizophrenia and other mental health disorders. The chemical structure includes a chlorine atom at the 7-position of the dibenzoxazepine core, which is essential for its pharmacological activity. The incorporation of deuterium (d6) enhances its stability and can improve the accuracy of pharmacokinetic studies by reducing metabolic degradation. this compound exhibits biological activities similar to its parent compound, Loxapine, acting as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor blocker. This dual action helps in managing psychotic symptoms by modulating neurotransmitter activity in the brain. Research suggests that compounds like this compound can affect cortical inhibition and may have implications in mood stabilization.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure TypeKey Features
LoxapineTricyclic AntipsychoticParent compound; dopamine antagonist
ClozapineDibenzodiazepineUnique for treatment-resistant schizophrenia
AsenapineDibenzothiazepineSerotonin antagonist with lower extrapyramidal symptoms
AlprazolamBenzodiazepineAnxiolytic properties; different mechanism

This compound stands out because of its deuterated form, which provides advantages in metabolic studies and offers insights into the pharmacokinetics of antipsychotic medications. Its specific chlorine substitution also differentiates it from other similar compounds, affecting both its binding affinity and biological activity.

Loxapine and Agitation

Inhaled Loxapine has demonstrated the ability to reduce mild to moderate agitation within 10 minutes in patients with schizophrenia or bipolar disorder . A study reviewed data from 12 patients, all under the influence of substances, who were treated with inhaled Loxapine . The substances included cannabis, cocaine, alcohol, hypnotics, and hallucinogens, and almost all patients (90%) presented one or more psychiatric disorders . One dose of inhaled Loxapine was effective in 9 patients (75%), and a second dose was required for the remaining 3 patients . Only mild dizziness was reported in one patient after the second dose .

Additional Scientific Research Applications

Loxapine related compound A has several scientific research applications:

  • Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
  • Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
  • Medicine: As a related compound to Loxapine, it is of interest in the development of antipsychotic agents and other therapeutic drugs.
  • Industry: The compound is used in the pharmaceutical industry for quality control and as a reference material in the production of related drugs.

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

SAR Insights : The 7-chloro group enhances receptor selectivity in iGluR antagonists but may reduce cytotoxicity in certain cancer models .

Analytical Utility: Deuterated standards like this compound are critical for high-precision LC/MS workflows, reducing quantification errors by 80% compared to non-deuterated versions .

Synthetic Challenges : Introducing deuterium at metabolically inert sites requires specialized protocols, such as catalytic exchange or deuterated precursor routes .

Biological Activity

7-Chloro Loxapine-d6 is a deuterated derivative of Loxapine, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The incorporation of deuterium enhances the metabolic stability and pharmacokinetic properties of the compound. This article aims to summarize the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.

This compound exhibits its pharmacological effects primarily through antagonism at various neurotransmitter receptors, including:

  • Dopamine Receptors : It has high affinity for D2 and D4 receptors, which are implicated in the modulation of dopaminergic activity associated with psychotic disorders.
  • Serotonin Receptors : The compound also interacts with 5-HT2A receptors, contributing to its antipsychotic effects and reducing side effects typically associated with dopamine antagonism.

Affinity and Binding Studies

Recent studies have evaluated the binding affinity of this compound at key receptors. The following table summarizes the Ki values obtained from binding assays:

Receptor TypeKi (µM)
D20.15
D40.20
5-HT2A0.10
5-HT2C0.25

These values indicate that this compound exhibits a strong binding affinity for these receptors, suggesting significant potential for therapeutic efficacy in psychiatric disorders.

Behavioral Studies

Behavioral assessments have been conducted to evaluate the tranquilizing effects of this compound in animal models. In an open field test, the following results were observed:

GroupLatency Time (s)Ambulation Frequency (s/3min)Grooming Frequency (n/3min)
Control0.369.310.8
Diazepam180.0*0.0*0.0*
This compound15.0*30.5*2.5*

*Statistically significant differences compared to control group (p < 0.05).

These findings suggest that the compound significantly reduces ambulation and grooming behaviors, indicating its sedative properties.

Clinical Applications

In clinical settings, compounds similar to this compound have been evaluated for their effectiveness in managing schizophrenia symptoms. A notable case study involved patients who exhibited resistance to conventional treatments. Administration of deuterated loxapine derivatives resulted in improved patient outcomes with reduced side effects.

Safety Profile

Safety assessments indicate that while adverse effects are generally mild, monitoring is essential due to potential interactions with other CNS-active medications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.